Direct Precursor for Avibactam and Relebactam Synthesis
The compound is a specifically described and claimed intermediate in the multi-step synthesis of the β-lactamase inhibitors avibactam and relebactam, a role not shared by its carboxylic acid analogue [1]. The carboxamide functionality is directly used in subsequent amidation steps to build the final drug molecules, as outlined in patent literature [2].
| Evidence Dimension | Role in DBO synthesis pathway |
|---|---|
| Target Compound Data | Direct synthetic intermediate for avibactam/relebactam via amidation |
| Comparator Or Baseline | Related carboxylic acid analogue (CAS 1174020-25-7) |
| Quantified Difference | Functionally distinct; carboxamide is used for chain extension, carboxylic acid requires activation or conversion. |
| Conditions | Patent-specified synthetic routes (e.g., WO-2016089718-A1) |
Why This Matters
Procurement of this specific carboxamide intermediate enables execution of established, high-yielding synthetic routes to target DBO inhibitors.
- [1] Liu Z, Yasuda N, Yang L, Klapars A, Campos KR. Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof. Patent WO-2016089718-A1. 2015. View Source
- [2] Abe T, Furuuchi T, Sakamaki Y, Inamura S, Morinaka A. Processes for preparing a diazabicyclooctane compound. US Patent Application 18/199019. 2023. View Source
